molecular formula C29H36Cl3N3OS B3854593 3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride

3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride

Cat. No.: B3854593
M. Wt: 581.0 g/mol
InChI Key: RFXSRUBGEVUGST-UHFFFAOYSA-N
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Description

3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining adamantyl, piperazine, and phenothiazine moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one typically involves multi-step procedures. The initial step often includes the preparation of intermediate compounds such as 2-adamantyl piperazine and 2-chlorophenothiazine derivatives. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenothiazine or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or neuroprotective agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic properties.

    6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: Potential antifungal agents.

Uniqueness

3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one stands out due to its unique combination of adamantyl, piperazine, and phenothiazine moieties. This structural diversity contributes to its distinct chemical reactivity and broad range of biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(2-adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN3OS.2ClH/c30-23-5-6-27-25(18-23)33(24-3-1-2-4-26(24)35-27)28(34)7-8-31-9-11-32(12-10-31)29-21-14-19-13-20(16-21)17-22(29)15-19;;/h1-6,18-22,29H,7-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSRUBGEVUGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
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3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
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3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
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3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
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3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
Reactant of Route 6
3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride

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